

Application Note: Determination of Tiamulin in Medicated Swine Feed

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Compound of Interest

Compound Name: Tiamulin-d10 Hydrochloride

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Abstract

This application note provides a detailed protocol for the quantitative analysis of tiamulin in medicated swine feed. The methodology outlines sample preparation, including extraction and cleanup, followed by analysis using High-Performance Liquid Chromatography (HPLC) with UV detection. This procedure is designed for researchers, scientists, and quality control professionals in the animal health and feed industries to ensure the proper dosage and homogeneity of tiamulin in medicated feed products. The method is based on established and validated procedures to ensure accuracy and reliability.

Introduction

Tiamulin is a semi-synthetic pleuromutilin antibiotic used in veterinary medicine, primarily for the treatment and prevention of swine dysentery and enzootic pneumonia.[1] It is administered to swine through medicated feed, making it crucial to have reliable analytical methods to verify the concentration of the active pharmaceutical ingredient in the final feed product.[1][2] This ensures both the efficacy of the treatment and the safety of the animals. This application note describes a robust and reproducible method for the extraction and quantification of tiamulin in swine feed matrices.

Experimental

Tiamulin Hydrogen Fumarate analytical standard



- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Hexane (HPLC grade)
- Ethyl acetate (HPLC grade)
- Sodium carbonate
- Ammonium carbonate
- · Tartaric acid
- Deionized water
- 0.45 µm Nylon membrane filters
- Solid Phase Extraction (SPE) C18 cartridges
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- C18 analytical column (e.g., Lichrospher 100 RP-18, 5 μm, 4.6 mm I.D. × 250 mm)[3]
- · Orbital shaker
- Centrifuge
- Rotary evaporator or nitrogen evaporator
- Vortex mixer
- Analytical balance
- · Grinding mill
- Stock Standard Solution (600 µg/mL): Accurately weigh 60.0 mg of Tiamulin Hydrogen
 Fumarate analytical standard and dissolve it in a 100 mL volumetric flask with 0.1% tartaric
 acid solution.[4]

Methodological & Application



 Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 to 8.0 ppm.
 [3] These will be used to generate a calibration curve.

A flowchart illustrating the sample preparation workflow is provided in Figure 1.

- Homogenization: Grind a representative sample of the medicated swine feed to pass through a 0.75 mm mesh screen to ensure homogeneity.[4]
- Extraction:
 - Weigh 10 g of the ground feed sample into a 250 mL Erlenmeyer flask.
 - Add 30 mL of 1% sodium carbonate solution, followed by 30 mL of a hexane:ethyl acetate
 (3:1, v/v) mixture.[1]
 - Shake the flask on an orbital shaker for 15 minutes at 250 rpm.[1]
- Phase Separation: Allow the mixture to stand for the phases to separate.
- Liquid-Liquid Extraction:
 - Transfer a 20 mL aliquot of the upper organic phase to a separatory funnel.
 - Add 5 mL of 0.1% tartaric acid and shake for 3 minutes.
 - Collect the lower aqueous phase, which now contains the tiamulin.
- Cleanup (Optional, for complex matrices):
 - For samples with significant interference, a solid-phase extraction (SPE) cleanup step can be employed.
 - Condition a C18 SPE cartridge with methanol followed by deionized water.
 - Load the aqueous extract onto the cartridge.
 - Wash the cartridge with deionized water to remove polar impurities.



- Elute the tiamulin with methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 45°C and reconstitute the residue in the mobile phase.[3]
- Final Preparation: Filter the final extract through a 0.45 μm nylon membrane filter before HPLC analysis.
- Column: C18 reversed-phase column (e.g., Lichrospher 100 RP-18, 5 μ m, 4.6 mm I.D. \times 250 mm)[3]
- Mobile Phase: A mixture of 80% acetonitrile and 1% ammonium carbonate (90:10, v/v)[3] or methanol:acetonitrile:1% ammonium carbonate (39:19:42, v/v/v).[4]
- Flow Rate: 1.0 mL/min
- Injection Volume: 20 μL
- Detection: UV at 210 nm[3]
- Column Temperature: 25°C[1]

Results and Data Presentation

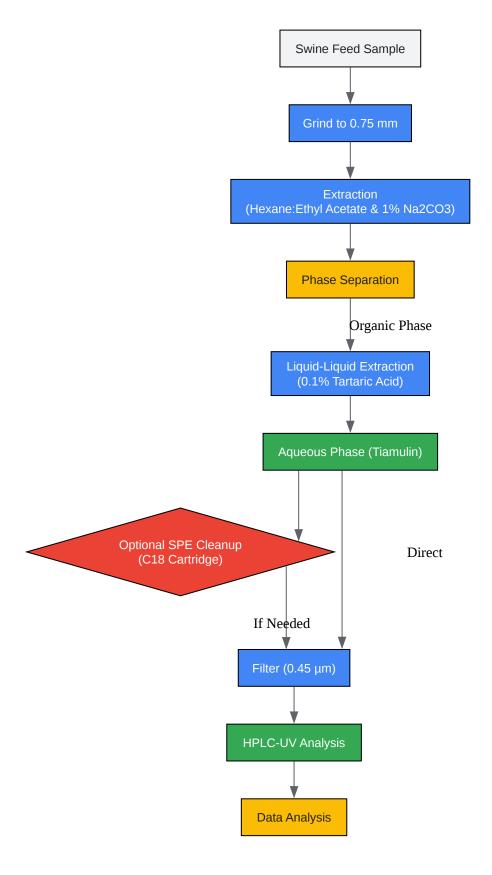
The concentration of tiamulin in the swine feed samples is determined by comparing the peak area of the sample chromatogram with the calibration curve generated from the working standard solutions.



Parameter	Method 1 (HPLC- UV)[3]	Method 2 (HPLC- UV)[4][5]	Method 3 (LC- MS/MS)[6][7]
Matrix	Pork and Chicken	Medicated Swine Feed	Medicated Feed
Extraction Solvent	Acetonitrile	Hexane-Ethyl Acetate (3+1)	Not specified
Cleanup	LLE & C18 SPE	LLE with Tartaric Acid	Centrifugation and Dilution
Recovery	84.3 - 105.9%	95.8%	73.58 - 115.21%
Limit of Detection (LOD)	0.025 ppm	Not Reported	Not Specified
Limit of Quantification (LOQ)	Not Reported	Not Reported	Not Specified
Linearity (R²)	0.9995	Not Reported	> 0.99
Precision (RSD%)	< 8.3%	2.06%	< 14% (repeatability)

Visualization of Experimental Workflow





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Caption: Figure 1. Experimental workflow for the analysis of Tiamulin in swine feed.



Conclusion

The described method provides a reliable and accurate means for the determination of tiamulin in medicated swine feed. The sample preparation protocol, involving a liquid-liquid extraction and optional solid-phase extraction cleanup, effectively removes matrix interferences. The HPLC-UV method demonstrates good performance in terms of recovery, linearity, and precision, making it suitable for routine quality control analysis in a laboratory setting. For lower detection limits, an LC-MS/MS method can be employed.[6][7]

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